molecular formula C11H11NO3 B3025291 1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde CAS No. 1142202-04-7

1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde

Cat. No.: B3025291
CAS No.: 1142202-04-7
M. Wt: 205.21 g/mol
InChI Key: UCVHBFXEODNQHW-UHFFFAOYSA-N
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Description

1-(1,2-Dihydroxyethyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a unique structure with a dihydroxyethyl group and an aldehyde functional group attached to the indole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of indole-3-carbaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the compound .

Chemical Reactions Analysis

1-(1,2-Dihydroxyethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using appropriate reagents and conditions.

    Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively .

Scientific Research Applications

1-(1,2-Dihydroxyethyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals .

Mechanism of Action

The mechanism of action of 1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, it can modulate signaling pathways related to inflammation and apoptosis, contributing to its potential therapeutic benefits .

Comparison with Similar Compounds

1-(1,2-Dihydroxyethyl)-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1,2-dihydroxyethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-6-8-5-12(11(15)7-14)10-4-2-1-3-9(8)10/h1-6,11,14-15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVHBFXEODNQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(CO)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde
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1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde
Reactant of Route 4
1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde
Reactant of Route 5
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1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde
Reactant of Route 6
1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde

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